3,4-Diethoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
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Overview
Description
3,4-Diethoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one: is a chemical compound with the molecular formula C17H20O4 and a molecular weight of 288.3383 g/mol . This compound belongs to the class of benzo[c]chromen-6-ones
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3,4-Diethoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one typically involves the condensation of 1- and 3-hydroxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-ones with substituted 1,1-diaminomethanes . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the condensation reaction.
Industrial Production Methods:
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
3,4-Diethoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced forms. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry:
Biology:
The compound has shown promise in biological studies due to its potential neuroleptic and tranquilizing activities . It is being investigated for its effects on the central and peripheral nervous systems.
Medicine:
In medicine, 3,4-Diethoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one is being explored for its potential therapeutic applications, including its use as a stimulant of the nervous system and its neuroprotective properties .
Industry:
The compound’s unique chemical properties make it suitable for use in various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-Diethoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one involves its interaction with molecular targets in the nervous system . It is believed to modulate neurotransmitter activity, leading to its neuroleptic and tranquilizing effects. The compound may also interact with specific receptors and ion channels, influencing neuronal signaling pathways.
Comparison with Similar Compounds
- 1,3-Dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]-chromen-6-one
- 2-chloro-3-hydroxy-4-(1-pyrrolidinylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Comparison:
Compared to similar compounds, 3,4-Diethoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethoxy groups at the 3 and 4 positions enhance its solubility and potentially its bioavailability, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3,4-diethoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4/c1-3-19-14-10-9-12-11-7-5-6-8-13(11)17(18)21-15(12)16(14)20-4-2/h9-10H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUPWMGTLHSBNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=C(C=C1)C3=C(CCCC3)C(=O)O2)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50387393 |
Source
|
Record name | 3,4-diethoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50387393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6154-44-5 |
Source
|
Record name | 3,4-diethoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50387393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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